7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound characterized by its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. The compound is recognized for its potential in scientific research and medicinal applications, making it a subject of interest in various fields of study. It is classified as an amine due to the presence of an amino group attached to the phenazine structure.
7-Methoxyphenazin-1-amine can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. A common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors. The general synthetic route typically includes:
The molecular formula for 7-Methoxyphenazin-1-amine is , with a molecular weight of 225.251 g/mol. The structural representation can be summarized as follows:
Property | Data |
---|---|
IUPAC Name | 7-methoxyphenazin-1-amine |
InChI | InChI=1S/C13H11N3O/c1-17... |
InChI Key | DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES | COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
This structure indicates a complex arrangement that contributes to its chemical reactivity and biological activity.
7-Methoxyphenazin-1-amine participates in various chemical reactions, which include:
The mechanism of action for 7-Methoxyphenazin-1-amine primarily involves its ability to generate reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within cells, damaging critical cellular components such as DNA, proteins, and lipids. The resultant oxidative damage can trigger cell death pathways, making this compound particularly interesting for its potential therapeutic applications in oncology.
The physical properties of 7-Methoxyphenazin-1-amine include:
The chemical properties include:
These properties contribute to its utility in various applications within scientific research .
7-Methoxyphenazin-1-amine has a wide array of applications in scientific research:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4